molecular formula C25H24BrN3O B10948857 2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B10948857
M. Wt: 462.4 g/mol
InChI Key: ZMRYIYWUZYUTMC-UHFFFAOYSA-N
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Description

2-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a bromophenoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The bromophenoxy group and the quinoline core play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24BrN3O

Molecular Weight

462.4 g/mol

IUPAC Name

2-amino-4-[5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H24BrN3O/c1-15-11-16(2)21(12-17(15)14-30-19-9-7-18(26)8-10-19)24-20-5-3-4-6-23(20)29-25(28)22(24)13-27/h7-12H,3-6,14H2,1-2H3,(H2,28,29)

InChI Key

ZMRYIYWUZYUTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1COC2=CC=C(C=C2)Br)C3=C(C(=NC4=C3CCCC4)N)C#N)C

Origin of Product

United States

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